molecular formula C4H4FeO4 B157808 琥珀酸亚铁 CAS No. 10030-90-7

琥珀酸亚铁

货号 B157808
CAS 编号: 10030-90-7
分子量: 171.92 g/mol
InChI 键: MDXRFOWKIZPNTA-UHFFFAOYSA-L
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ferrous succinate is a compound that has been studied for its potential applications in various fields, including materials science and nutrition. It is a form of iron that is used to treat iron deficiency anemia and has been evaluated for its bioavailability in humans. The compound has been considered as a fortification agent for infant cereals due to its high bioavailability and minimal impact on the sensory qualities of food . Additionally, ferrous succinate has been involved in the synthesis of other compounds, such as ferrite grade γ-Fe2O3, which is used in the production of ferrites .

Synthesis Analysis

The synthesis of ferrous succinate involves the combination of iron with succinic acid. In the context of ferrite production, ferrous succinate can be synthesized as a hydrazinate complex, which upon decomposition in the presence of moisture and atmospheric oxygen, leads to the formation of γ-Fe2O3 . This process is significant for the production of ferrites, which are important materials in the electronics industry.

Molecular Structure Analysis

While the specific molecular structure of ferrous succinate is not detailed in the provided papers, the related compound, ferrous succinato-hydrazinate, has been synthesized and characterized. This compound is part of a group of iron(II) carboxylato-hydrazinates that decompose to mainly γ-Fe2O3, a ferrite grade material . The molecular structure of these compounds is crucial for their thermal decomposition properties and the resulting material characteristics.

Chemical Reactions Analysis

Ferrous succinate participates in various chemical reactions. For instance, in the context of iron fortification, it is used due to its ability to maintain high bioavailability and stability in food products . In the synthesis of ferrite grade materials, the thermal decomposition of ferrous succinato-hydrazinate involves a reaction with atmospheric oxygen, releasing energy and forming γ-Fe2O3 . This reaction is autocatalytic and is facilitated by the hydrazine released during heating.

Physical and Chemical Properties Analysis

The physical and chemical properties of ferrous succinate make it suitable for use in iron fortification and pharmaceutical applications. Its high bioavailability is demonstrated in studies comparing it to other iron compounds, showing similar absorption rates to ferrous sulfate in human subjects . The tolerability and pharmacokinetics of ferrous succinate have also been studied, indicating that it is well-tolerated and has a bioavailability comparable to other iron supplements . The stability of ferrous succinate under various conditions is important for its use in food fortification and as a precursor in material synthesis .

科学研究应用

  • 生物利用度研究:琥珀酸亚铁的生物利用度一直是研究课题,以确保其在治疗缺铁性贫血中的有效性。一项比较健康中国男性受试者中琥珀酸亚铁片剂制剂的研究得出结论,测试制剂和参考制剂均符合生物等效性标准,表明琥珀酸亚铁是解决铁缺乏的有效铁源 (Cao 等,2011 年)

  • 比较疗效:比较琥珀酸亚铁与其他铁补充剂疗效的研究显示出不同的结果。例如,一项临床研究发现,琥珀酸亚铁和硫酸亚铁在治疗孕妇缺铁性贫血方面均有效,而琥珀酸亚铁在增加红细胞 (RBC) 和血红蛋白 (Hb) 水平方面显示出更好的结果,表明其在某些患者群体中具有潜在的优势 (Qin,2013 年)

  • 安全性及耐受性:琥珀酸亚铁的安全性及耐受性对其在临床环境中的应用至关重要。研究通常发现其耐受性良好,不良反应最小,使其成为长期管理缺铁性贫血的可行选择。例如,一项评估各种口服铁补充剂耐受性的系统评价强调了与琥珀酸亚铁相关的较低不良反应发生率,表明其具有良好的安全性 (Cancelo-Hidalgo 等,2013 年)

  • 创新制剂:对琥珀酸亚铁新制剂的研究旨在提高其生物利用度和疗效。一项关于硫醇化类人胶原-铁复合物(包括琥珀酸亚铁)的研究表明,与传统铁补充剂相比,其铁生物利用度更高。这表明创新琥珀酸亚铁制剂有可能改善铁补充策略 (Zhu 等,2017 年)

安全和危害

Acute iron overdosage can be divided into four stages. In the first stage, which occurs up to six hours after ingestion, the principal symptoms are vomiting and diarrhea. Other symptoms include hypotension, tachycardia, and CNS depression ranging from lethargy to coma . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

未来方向

Strategic collaborations are pivotal in shaping growth definitions in the Ferrous succinate market, emphasizing partnerships that enhance capabilities, expand market presence . The future prospects for the Ferrous succinate market are being explored .

属性

IUPAC Name

butanedioate;iron(2+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O4.Fe/c5-3(6)1-2-4(7)8;/h1-2H2,(H,5,6)(H,7,8);/q;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDXRFOWKIZPNTA-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)[O-])C(=O)[O-].[Fe+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4FeO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

17022-52-5 (unspecified iron(+2) salt), 110-15-6 (Parent), 15438-31-0 (Parent)
Record name Ferrous succinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010030907
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

171.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Iron is necessary for the production of hemoglobin. Iron-deficiency can lead to decreased production of hemoglobin and a microcytic, hypochromic anemia.
Record name Ferrous succinate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14489
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Ferrous succinate

CAS RN

10030-90-7
Record name Ferrous succinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010030907
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ferrous succinate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14489
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Iron succinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.063
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FERROUS SUCCINATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/818ZYK7N91
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ferrous succinate
Reactant of Route 2
Ferrous succinate
Reactant of Route 3
Reactant of Route 3
Ferrous succinate
Reactant of Route 4
Ferrous succinate
Reactant of Route 5
Ferrous succinate
Reactant of Route 6
Ferrous succinate

Citations

For This Compound
1,070
Citations
RF Hurrell, DE Furniss, J Burri, P Whittaker… - The American journal of …, 1989 - Elsevier
… , ferrous fumarate, ferrous succinate, and ferric saccharate … whereas the values for ferrous succinate, ferrous saccharate (10… We conclude that ferrous fumarate and ferrous succinate are …
Number of citations: 187 www.sciencedirect.com
W Sun, Y Du, Y Wang - Journal of Luminescence, 2010 - Elsevier
… Accordingly, we proposed a new method for the determination of ferrous succinate in pharmaceutical tablets based on the fluorescence quenching of carbogenic NPs and the results …
Number of citations: 51 www.sciencedirect.com
SY Smolentsev, AV Onegov… - Systematic Reviews …, 2020 - search.ebscohost.com
… For the first time, research has been undertaken to determine the effects of ferrous succinate, … have proposed a regimen of administering ferrous succinate in combination with vitamins. …
Number of citations: 6 search.ebscohost.com
GY Cao, KX Li, PF Jin, XY Yue, C Yang, X Hu - Clinical therapeutics, 2011 - Elsevier
BACKGROUND: Ferrous succinate is used for the treatment … of 200-mg of a test (ferrous succinate,100 mg × 2, Hunan … of a generic formulation of ferrous succinate. METHODS: This …
Number of citations: 10 www.sciencedirect.com
DM Coutinho, VMS Verenkar - Journal of Thermal Analysis and …, 2017 - Springer
… Preparation of hexa-hydrazine nickel cobalt ferrous succinate precursor The hexa-hydrazine nickel cobalt ferrous succinate precursor was synthesized by employing the method first …
Number of citations: 16 link.springer.com
F Zhang, F Zhou, W Wei - Chinese Journal of Biochemical …, 2017 - pesquisa.bvsalud.org
… pregnancy of Shengxuening tablets and ferrous succinate treatment for clinical treatment in … tablets treatment, group B with ferrous succinate tablets treatment,two groups of patients …
Number of citations: 1 pesquisa.bvsalud.org
X YUE, P JIN, G CAO, X HU, Y KUANG… - Chinese Journal of …, 2011 - ingentaconnect.com
… and bioequivalence of ferrous succinate tablets in healthy volunteers. Methods: A single dose of 200 mg reference or tested tablets of ferrous succinate was orally administered to 20 …
Number of citations: 1 www.ingentaconnect.com
PA Asogekar, VMS Verenkar - Ceramics International, 2019 - Elsevier
… The precursors namely, hexa-hydrazine cobalt zinc ferrous succinate with formulae Co x Zn (1-x) Fe 2 (C 4 H 4 O 4 ) 3 .6N 2 H 4 (x = 0.0, 0.5, 1.0) were characterized by IR, CHNS, ICP-…
Number of citations: 15 www.sciencedirect.com
SM Ruan, ZP Wu, HM Wang, J Zhou… - Progress in Modern …, 2018 - cabdirect.org
… ferrous succinate tablets and the study group was treated with Shengxuening tablets combined with ferrous succinate … Shengxuening tablets combined with ferrous succinate tablets had …
Number of citations: 2 www.cabdirect.org
J Zhou, F Guo, S Duan, L Huang - China Pharmacy, 2016 - pesquisa.bvsalud.org
OBJECTIVE: To compare the efficacy and safety of ferrous succinate or Shengxuening in the adjuvant treatment of renal anemia in patients with diabetic nephropathy peritoneal dialysis …
Number of citations: 1 pesquisa.bvsalud.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。